molecular formula C18H16N6O3S B2438522 N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 851124-71-5

N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2438522
CAS RN: 851124-71-5
M. Wt: 396.43
InChI Key: OHJLUVRLSLIOFV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an isoxazole ring, a pyrazolopyrimidine ring, and a sulfonamide group . These functional groups suggest that this compound could have a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains an isoxazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms, and a pyrazolopyrimidine, which is a fused six-membered and five-membered ring containing three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, while the isoxazole ring might undergo reactions at the carbon-carbon double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might make the compound acidic, while the aromatic rings could contribute to its stability and rigidity .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific activities. For example, many sulfonamides act as inhibitors of the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid in bacteria and leading to their death .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c1-10-3-5-12(6-4-10)24-16-13(8-19-24)17(26)22-18(21-16)28-9-15(25)20-14-7-11(2)27-23-14/h3-8H,9H2,1-2H3,(H,20,23,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJLUVRLSLIOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

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